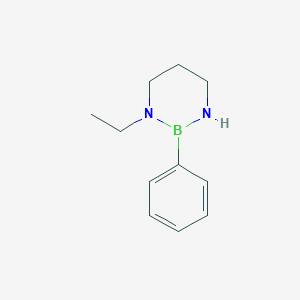![molecular formula C17H20N6O5 B14739932 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea CAS No. 5439-24-7](/img/structure/B14739932.png)
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of carbamoyl chlorides with substituted phenols . This reaction can be carried out in a one-pot procedure, which is both economical and efficient . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate . The process can be summarized as follows:
- Formation of carbamoyl chloride in situ.
- Reaction with substituted phenols to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through filtration and crystallization techniques .
化学反应分析
Types of Reactions
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl groups can be oxidized to form quinones.
Reduction: The urea derivatives can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea has diverse applications in scientific research:
作用机制
The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and nucleic acids.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
1,3-Bis(hydroxymethyl)urea: A simpler analog with hydroxymethyl groups instead of carbamoylamino groups.
N,N’-Bis(2-hydroxyphenyl)urea: Another analog with similar aromatic hydroxyl groups but different substituents on the urea moiety.
Uniqueness
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is unique due to its combination of carbamoylamino and aromatic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity .
属性
CAS 编号 |
5439-24-7 |
|---|---|
分子式 |
C17H20N6O5 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28) |
InChI 键 |
QPTFNPBKBYNQCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


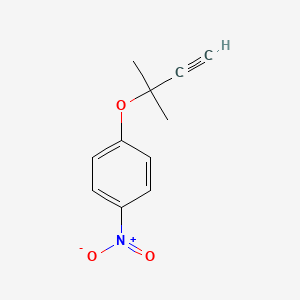
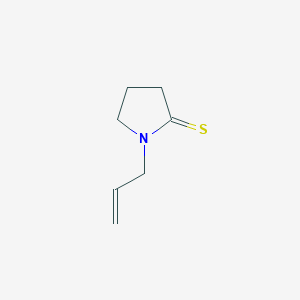
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
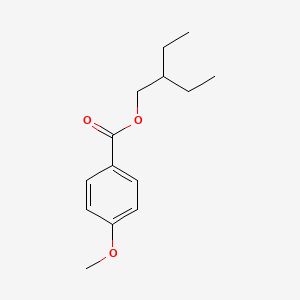
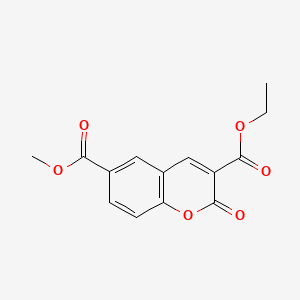

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
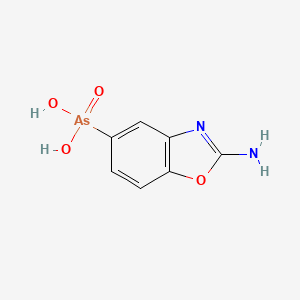
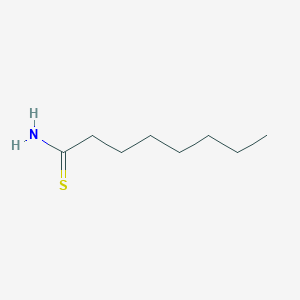
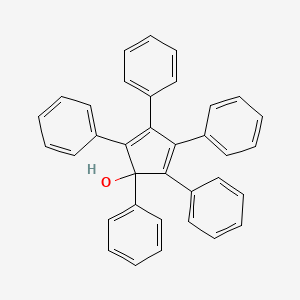
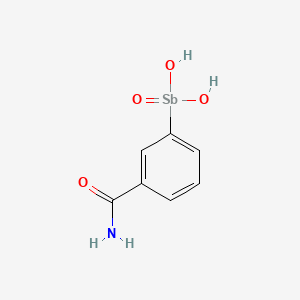
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
